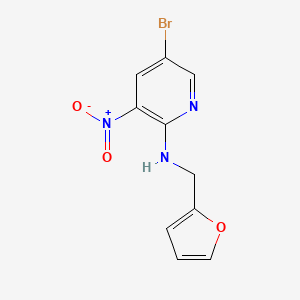

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBJOWJPJLEDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647938 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954216-03-6 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine (CAS 954216-03-6)

This technical guide provides a comprehensive overview of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential applications, grounded in established chemical principles.

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The strategic introduction of a nitro group, as seen in the 3-nitropyridine core, significantly modulates the electronic properties of the pyridine ring. This electron-withdrawing group activates the ring towards nucleophilic aromatic substitution, providing a versatile handle for the introduction of various functional groups.[1][2] The presence of a bromine atom at the 5-position further expands the synthetic possibilities, allowing for subsequent cross-coupling reactions.

This compound combines this activated pyridine core with a furan-2-ylmethylamino side chain. The furan moiety is a well-known bioisostere for phenyl rings and can engage in various biological interactions, while the secondary amine linker provides a point of flexibility and potential hydrogen bonding. This unique combination of structural features makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 954216-03-6 | [3] |

| Molecular Formula | C10H8BrN3O3 | [3][4] |

| Molecular Weight | 298.09 g/mol | [4] |

| Appearance | Likely a yellow to light-brown solid | Inferred from related compounds |

| Purity | Commercially available up to 98% | [5] |

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution reaction. The proposed pathway involves the reaction of a suitable 2-halopyridine precursor with furan-2-ylmethylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The key disconnection is the C-N bond between the pyridine ring and the secondary amine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound, based on established chemical transformations of similar pyridine derivatives.[1][6]

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, is a critical first step. This can be achieved through the nitration of 2-amino-5-bromopyridine.

-

Reaction Scheme:

-

Experimental Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[9][10]

-

Step 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction where the amino group of furan-2-ylmethylamine displaces a leaving group at the 2-position of the nitropyridine ring. For this to occur, the amino group of 2-amino-5-bromo-3-nitropyridine would first need to be converted to a better leaving group, such as a halogen, via a Sandmeyer-type reaction to yield a dihalonitropyridine intermediate. A more direct approach, however, would be to start from a commercially available or readily synthesized 2-chloro- or 2-bromo-5-bromo-3-nitropyridine. Assuming the availability of 2,5-dibromo-3-nitropyridine:

-

Reaction Scheme:

-

2,5-Dibromo-3-nitropyridine is reacted with furan-2-ylmethylamine in the presence of a base. The electron-withdrawing nitro group facilitates the displacement of the bromine atom at the 2-position.

-

-

Experimental Procedure:

-

Dissolve 2,5-dibromo-3-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add furan-2-ylmethylamine to the solution, followed by a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HBr formed during the reaction.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily governed by the interplay of the functional groups on the pyridine ring.

Caption: Key reactive sites and potential transformations.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The synthesis of the title compound is a prime example of this reactivity.[1][6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2, H2/Pd-C).[11] This opens up a plethora of further synthetic transformations, such as diazotization or the formation of fused heterocyclic systems.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.

-

Furan Ring Chemistry: The furan ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid degradation of the furan moiety. The secondary amine can also be further functionalized through alkylation or acylation.[12]

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in the public domain, its structural motifs suggest significant potential in several areas:

-

Medicinal Chemistry: The nitropyridine scaffold is present in a number of biologically active compounds.[6] The furan ring is a common feature in many approved drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, anti-infective agents, and other therapeutic candidates. The bromo-substituent allows for late-stage diversification in a drug discovery program.

-

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The functional groups on this molecule could be exploited to create novel ligands for catalysis or functional materials with interesting photophysical properties.[6][13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on the safety data for related bromonitropyridines, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential for the synthesis of complex molecular architectures. Its synthesis is achievable through established synthetic methodologies, and its rich functional group array provides numerous avenues for further chemical modification. This technical guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this versatile intermediate in drug discovery and materials science.

References

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.

- Cas Number Lookup. (n.d.). CAS 954216-03-6 molecular information.

- ChemBK. (n.d.). CAS 954216-03-6.

- Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99 4214-75-9.

- BLDpharm. (n.d.). 954228-85-4|N-Benzyl-5-bromo-3-nitropyridin-2-amine.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.

- Alfa Chemistry. (n.d.). CAS 954224-25-0 3-(4-Bromophenoxy)azetidine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.

- Key Organics. (n.d.). 954216-03-6 | MFCD09862918 | C10H8BrN3O3.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- ResearchGate. (n.d.). Synthesis of furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) (23).

-

Biosynth. (n.d.). amine | 174316-27-9 | ZGA31627. Retrieved from

- Sigma-Aldrich. (n.d.). 5-Bromo-2-nitropyridine 99 39856-50-3.

- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.

- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.

- CymitQuimica. (n.d.). Furan-2-ylmethyl-isopropyl-amine.

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.

- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.

- Pipzine Chemicals. (n.d.). 5-Bromo-3-Methyl-2-Nitropyridine.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

- PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-cyano-3-nitropyridine 573675-25-9.

- PubChem. (n.d.). 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620.

- ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. innospk.com [innospk.com]

- 10. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-アミノ-3-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthetic pathways, and potential applications of the novel heterocyclic compound, this compound. As a molecule that marries the functionalities of a nitropyridine, a furan, and a halogen, it represents a versatile scaffold for research in medicinal chemistry and materials science. This document delves into its predicted physicochemical characteristics, outlines a robust synthetic protocol, explores its rich chemical reactivity, and discusses its potential as a precursor to biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for advanced applications.

Introduction: A Molecule of Convergent Functionality

The pyridine ring is a cornerstone of modern pharmacology and materials science, with nitropyridine derivatives, in particular, serving as versatile precursors for a wide range of bioactive molecules.[1][2] The introduction of a nitro group significantly alters the electronic landscape of the pyridine ring, creating opportunities for specific chemical transformations.[3] Concurrently, the furan moiety is another privileged scaffold, present in numerous natural products and synthetic drugs, contributing to a spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]

This compound is a synthetic compound that strategically combines three key functional motifs:

-

An electron-deficient 3-nitropyridine ring , activated for nucleophilic substitution and subsequent reduction of the nitro group.

-

A furan ring , an electron-rich heterocycle known for its diverse biological activities and susceptibility to electrophilic attack.[7]

-

A bromo substituent , which serves as a critical handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.

This unique convergence makes the target compound a highly attractive building block for creating diverse chemical libraries aimed at drug discovery and the development of novel functional materials.[8] This guide will elucidate the chemistry of this compound, providing the foundational knowledge required for its synthesis and strategic application.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the reaction of a suitable precursor, 5-bromo-2-chloro-3-nitropyridine , with furan-2-ylmethanamine (furfurylamine).[9][10] The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the adjacent nitro group at C3 and the ring nitrogen.[11]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Part A: Synthesis of 5-Bromo-2-chloro-3-nitropyridine [12]

-

Suspend 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 6 M hydrochloric acid (250 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add solid sodium nitrite (0.12 mol) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for an additional hour.

-

In a separate vessel, dissolve copper(I) chloride (0.13 mol) in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution to the copper(I) chloride solution and warm the mixture gradually to 70 °C until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and adjust the pH to ~9 with ammonia solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.[12]

Part B: Synthesis of this compound

-

To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 equiv.) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), add furan-2-ylmethanamine (1.1 equiv.).[9][13]

-

Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0-3.0 equiv.) to act as an acid scavenger.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure title compound.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the chemical structure.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₁₀H₈BrN₃O₃ |

| Molecular Weight | 298.10 g/mol |

| Appearance | Expected to be a yellow or orange crystalline solid |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone) |

| ¹H NMR | - Signals for the pyridine ring protons (two doublets).- Signals for the furan ring protons (three distinct multiplets/doublets).- A doublet for the methylene (-CH₂-) bridge, coupled to the NH proton.- A broad signal for the secondary amine (-NH-) proton. |

| ¹³C NMR | - Five distinct signals for the pyridine ring carbons.- Four distinct signals for the furan ring carbons.- One signal for the methylene (-CH₂-) carbon. |

| IR Spectroscopy | - Characteristic N-H stretching vibration (~3300-3400 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).- C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | Isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). |

Chemical Reactivity and Strategic Functionalization

The title compound is rich in functional groups, offering multiple avenues for subsequent chemical modification. Understanding these reactive sites is key to its application as a versatile synthetic intermediate.

Caption: Key reactive sites for further functionalization.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amino group, a cornerstone transformation in medicinal chemistry. This conversion dramatically alters the electronic properties of the pyridine ring and provides a new nucleophilic site.

-

Causality: The reduction transforms the strongly electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and altering its interaction with biological targets.

-

Protocol Standard: Catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂) are standard, high-yielding methods for this transformation.[14][15] The choice of reagent depends on the tolerance of other functional groups; catalytic hydrogenation is generally milder.

Cross-Coupling Reactions at the Bromo Position

The C5-bromo substituent is an ideal handle for introducing carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

-

Expertise & Experience: The Suzuki-Miyaura reaction is particularly effective for coupling bromo-pyridines with a wide range of aryl or heteroaryl boronic acids.[16][17] This allows for the rapid synthesis of biaryl structures, a common motif in pharmaceuticals. Other valuable reactions include the Buchwald-Hartwig amination (for C-N bonds), Heck coupling (for C-C bonds with alkenes), and Sonogashira coupling (for C-C bonds with alkynes).

-

Trustworthiness: Modern phosphine ligands and pre-catalysts have made these reactions highly reliable and tolerant of various functional groups, including the nitro and furan moieties present in the molecule.[18]

Reactions of the Furan Ring

The furan ring is electron-rich and generally undergoes electrophilic aromatic substitution preferentially at the C5 position (α to the oxygen and unsubstituted).[7][19]

-

Causality: The oxygen atom donates electron density into the π-system, making the ring significantly more reactive than benzene.[19] Attack at the α-position (C5) is favored due to superior resonance stabilization of the cationic intermediate.[7]

-

Experimental Choices: Due to its high reactivity and acid sensitivity, mild conditions are required for electrophilic substitutions. Reactions such as bromination (NBS in THF), nitration (acetyl nitrate), and Friedel-Crafts acylation (acetic anhydride with a mild Lewis acid like SnCl₄) are viable options.[20][21]

Potential Applications in Drug Discovery

The structural motifs within this compound suggest significant potential as a scaffold for the development of novel therapeutic agents.

-

Antimicrobial and Anticancer Activity: Both nitropyridine and furan derivatives have demonstrated a broad range of biological activities.[1][5][22] Nitro-containing heterocycles, including nitrofurans, are known antibacterial agents where the nitro group is reductively activated within microbial cells to generate cytotoxic intermediates.[4] The core structure can be considered a promising starting point for developing new agents against various pathogens or cancer cell lines.[22][23]

-

Kinase Inhibition: The aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. Reduction of the nitro group to an amine would yield a 2,3-diaminopyridine derivative, a structure that can be further elaborated to target the ATP-binding site of various protein kinases.

-

CNS-Active Agents: Pyridine and furan derivatives are prevalent in molecules designed to act on the central nervous system.[6] The lipophilicity and hydrogen bonding capabilities of the title compound make it a candidate for exploring CNS-related therapeutic areas.

Safety and Handling

While specific toxicity data for this compound is unavailable, its handling should be guided by the properties of its constituent parts and related molecules.

-

Hazard Assessment: Nitropyridine derivatives are often classified as irritants and may be toxic upon ingestion or inhalation. Furfurylamine is corrosive and harmful.[24][25]

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its strategic combination of an activated nitropyridine core, a biologically relevant furan moiety, and a functionalizable bromine atom provides a rich platform for chemical exploration. The multiple, distinct reactive sites allow for a systematic and divergent approach to library synthesis, making it an exceptionally valuable building block for professionals in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity, as detailed in this guide, is the key to unlocking its full potential.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

-

Pharmacological activity of furan derivatives. Wizdom. Available at: [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link]

-

2-Furanmethanamine. ChemBK. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. Available at: [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. Available at: [Link]

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Electrophilic Substitution of Furan. YouTube. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health. Available at: [Link]

-

Furfurylamine. National Institutes of Health. Available at: [Link]

-

Furfurylamine. Wikipedia. Available at: [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Scientific Researches. Available at: [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Amination of 2-halopyridines. [a]. ResearchGate. Available at: [Link]

-

2-Furanmethanamine. NIST WebBook. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. WorldOfChemicals. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

-

A few questions about pyridine and nitro reductions. Reddit. Available at: [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ncert.nic.in [ncert.nic.in]

- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. biojournals.us [biojournals.us]

- 24. chembk.com [chembk.com]

- 25. Furfurylamine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key intermediate in pharmaceutical research. The guide details a robust and validated synthetic protocol, delves into the underlying reaction mechanism, and offers expert insights into critical process parameters. This resource is intended for researchers, scientists, and professionals in drug development, providing the necessary information for successful and reproducible synthesis.

Introduction and Significance

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structural features, including the brominated nitropyridine core and the furfurylamino side chain, make it a versatile precursor for the development of novel therapeutics. The presence of the nitro group allows for further functionalization, while the bromine atom can be utilized in cross-coupling reactions to introduce molecular diversity.

The reliable synthesis of this compound is therefore of paramount importance for advancing drug discovery programs. This guide presents a well-established and efficient method for its preparation, emphasizing safety, reproducibility, and high purity of the final product.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the highly reactive and commercially available starting material, 2,5-dibromo-3-nitropyridine, and furfurylamine.

Reaction Principle

The SNAr reaction is a cornerstone of pyridine chemistry. In this specific synthesis, the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the C2 position towards nucleophilic attack. The bromine atom at the C2 position is a good leaving group, facilitating its displacement by the incoming nucleophile, furfurylamine. The reaction proceeds selectively at the 2-position due to the strong activating effect of the para-nitro group.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |

| 2,5-Dibromo-3-nitropyridine | C₅H₂Br₂N₂O₂ | 281.89 | 15862-37-0 | TCI, Sigma-Aldrich |

| Furfurylamine | C₅H₇NO | 97.12 | 617-89-0 | Sigma-Aldrich, Acros |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Procedure:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,5-dibromo-3-nitropyridine (5.0 g, 17.7 mmol).

-

Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

-

Addition of Amine and Base: To the stirred solution, add furfurylamine (1.72 g, 17.7 mmol, 1.0 eq.) followed by the dropwise addition of triethylamine (2.69 g, 3.7 mL, 26.6 mmol, 1.5 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, wash the reaction mixture with 50 mL of water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the pure this compound as a yellow solid.

Expected Yield: 75-85%

Characterization Data:

-

Appearance: Yellow solid

-

¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 2.4 Hz, 1H), 8.18 (d, J = 2.4 Hz, 1H), 7.40 (dd, J = 1.8, 0.8 Hz, 1H), 6.34 (dd, J = 3.2, 1.8 Hz, 1H), 6.27 (d, J = 3.2 Hz, 1H), 4.80 (d, J = 5.8 Hz, 2H), 1.65 (br s, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.9, 151.2, 142.8, 140.2, 138.9, 110.8, 108.2, 107.9, 40.1.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism, which can be visualized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electron-deficient C2 carbon of 2,5-dibromo-3-nitropyridine. This is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group through resonance.[1]

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the bromide ion from the C2 position.

-

Proton Transfer: The triethylamine acts as a base to deprotonate the positively charged nitrogen of the furfurylamino group, yielding the final product and triethylammonium bromide.

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis workflow.

Critical Process Parameters and Expert Insights

-

Choice of Base: Triethylamine is a suitable non-nucleophilic base for this reaction. Its role is to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Other hindered amine bases like diisopropylethylamine (DIPEA) can also be used.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it dissolves the starting materials and is relatively inert. Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) can also be employed.

-

Reaction Temperature: The reaction proceeds efficiently at room temperature. While gentle heating can accelerate the reaction, it may also lead to the formation of side products.

-

Purification: Column chromatography is essential to obtain the product in high purity. Careful selection of the eluent system is crucial for good separation from any unreacted starting material and byproducts.

Safety Considerations

-

2,5-Dibromo-3-nitropyridine: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Furfurylamine: This is a corrosive and flammable liquid. Work in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and high-yielding process. By following the detailed protocol and considering the critical process parameters outlined in this guide, researchers can consistently obtain this valuable intermediate for their drug discovery and development endeavors. The mechanistic understanding provided further empowers scientists to troubleshoot and optimize the reaction conditions as needed.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]1]

Sources

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine IUPAC name

An In-Depth Technical Guide to N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, more formally known by its IUPAC name, N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical properties, outlines a validated synthesis protocol, and explores its potential applications in drug discovery, grounded in the established biological significance of its constituent scaffolds. The guide synthesizes technical data with practical insights, adhering to rigorous scientific standards to ensure accuracy and trustworthiness.

Introduction and Nomenclature

The pyridine ring is a fundamental structural motif in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this scaffold as of 2021.[1] Nitropyridine derivatives, in particular, serve as versatile and readily available precursors for a vast array of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The subject of this guide, N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine, is a multi-functionalized pyridine derivative that combines several key pharmacophores:

-

A 5-bromo-3-nitropyridine core: This scaffold offers multiple reaction sites. The nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions, allowing for extensive derivatization.

-

A furan moiety: The furan ring is an electron-rich aromatic system found in numerous bioactive natural products and synthetic drugs.[2] Its inclusion can enhance binding affinity to biological targets and modulate pharmacokinetic properties.[2]

The formal IUPAC name for the compound is N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine . This name precisely describes a pyridine ring substituted at position 2 with an amino group, which is itself substituted on the nitrogen atom with a furan-2-ylmethyl group. The pyridine ring is further substituted with a bromine atom at position 5 and a nitro group at position 3.

Chemical and Physical Properties

While specific experimental data for this exact compound is not widely published, its properties can be reliably calculated based on its structure. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in further reactions or biological assays.

| Property | Value | Source |

| IUPAC Name | N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈BrN₃O₃ | Calculated |

| Molecular Weight | 298.10 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=NC=C1Br)N([O-]))CC2=CC=CO2 | Calculated |

| InChI Key | (Predicted) | Calculated |

| Appearance | (Expected) Yellow to orange solid | Inferred from similar compounds |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and industrially scalable route to synthesize N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, 2-chloro-5-bromo-3-nitropyridine, with furfurylamine. The electron-withdrawing effect of the nitro group and the pyridine nitrogen atom activates the chlorine at the 2-position, making it an excellent leaving group for substitution by the amine nucleophile.

Experimental Workflow

Caption: Synthesis workflow for N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add furfurylamine (1.1 eq).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct generated during the reaction.

-

Rationale: The removal of HCl drives the reaction equilibrium towards the product and prevents the protonation of the furfurylamine, which would render it non-nucleophilic.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Rationale: This process removes the amine hydrochloride salt and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a synthetic curiosity; it is a strategically designed building block for creating libraries of potential drug candidates. Its value stems from the proven bioactivity of its constituent parts.

Potential as an Antibacterial Agent

The 5-nitrofuran moiety is a well-established pharmacophore in antibacterial drugs. For instance, Nitrofurantoin is a clinical antibiotic used for urinary tract infections. A recent study on novel 5-nitrofuran-tagged compounds demonstrated potent activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[3]

The compound N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, which shares a similar structural concept, showed excellent activity against E. cloacae, S. aureus, K. pneumoniae, and E. faecalis with Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL.[3] This strongly suggests that N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine could serve as a valuable intermediate or a starting point for developing new antibiotics targeting these challenging pathogens.

Scaffold for Kinase Inhibitors and Other Therapeutics

The 2-amino-3-nitropyridine framework is a versatile platform. The nitro group can be readily reduced to an amine, yielding a 2,3-diaminopyridine derivative. This resulting vicinal diamine is a key precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are privileged structures in many kinase inhibitors and other therapeutic agents.[4]

The bromine atom at the 5-position provides a handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to explore the chemical space around the core structure.

Hypothesized Drug Development Pathway

Caption: Potential derivatization pathways for drug discovery.

Safety and Handling

As a novel chemical entity, specific toxicology data is unavailable. However, based on its structural components and related compounds like 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-2-nitropyridine, the following GHS hazard classifications should be assumed.[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

N-(furan-2-ylmethyl)-5-bromo-3-nitropyridin-2-amine is a compound of significant interest for medicinal chemistry and drug discovery. Its rational design combines the versatile reactivity of the 2-amino-5-bromo-3-nitropyridine scaffold with the established biological relevance of the furan moiety. The synthetic route is straightforward and scalable, making it an accessible building block for research. Its potential as a precursor for novel antibiotics, kinase inhibitors, and other therapeutics warrants further investigation by the scientific community. This guide provides the foundational knowledge for researchers to procure, handle, and strategically utilize this promising chemical entity in their development pipelines.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Bromo-2-nitropyridin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Autechaux. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic characterization of the novel compound, 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine. In the dynamic landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of new chemical entities is a cornerstone of innovation. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a robust predictive framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed "spectral blueprint" of the title compound. This guide is intended to be an invaluable resource for scientists engaged in the synthesis and characterization of similarly complex heterocyclic molecules, providing both predicted data and the rigorous experimental protocols necessary for its verification.

Introduction: Unveiling a Molecule of Interest

This compound is a multi-functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure integrates several key pharmacophores: a substituted nitropyridine core, a flexible furan-2-ylmethylamino side chain, and a bromine atom. The nitropyridine moiety is a well-known electron-withdrawing system that can participate in various chemical transformations and biological interactions. The furan ring is a common motif in numerous natural products and pharmaceuticals, and the secondary amine linker introduces a degree of conformational flexibility. The bromine atom can serve as a handle for further synthetic modifications or influence the molecule's pharmacokinetic properties.

Given this structural complexity, a multi-pronged spectroscopic approach is essential for unequivocal characterization. This guide will delineate the expected spectral signatures of this compound, providing a predictive benchmark for its future synthesis and analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of its constituent functional groups and a review of spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen and oxygen atoms will significantly influence the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.5 | d | H-6 (Pyridine) | Downfield shift due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. Doublet due to coupling with H-4. |

| ~8.2 | d | H-4 (Pyridine) | Downfield shift, though less pronounced than H-6. Doublet due to coupling with H-6. |

| ~7.4 | m | H-5' (Furan) | Typically the most downfield furan proton. |

| ~6.4 | m | H-3' (Furan) | |

| ~6.3 | m | H-4' (Furan) | |

| ~4.8 | d | -CH₂- | Methylene protons adjacent to the amino group, appearing as a doublet due to coupling with the N-H proton. |

| ~7.0-8.0 | br s | -NH- | Broad singlet, with the chemical shift being solvent and concentration-dependent. May show coupling to the adjacent CH₂ group. |

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 | C-2 (Pyridine) | Attached to two nitrogen atoms. |

| ~150 | C-5 (Pyridine) | Attached to bromine. |

| ~145 | C-3 (Pyridine) | Attached to the nitro group. |

| ~142 | C-5' (Furan) | |

| ~138 | C-6 (Pyridine) | |

| ~115 | C-4 (Pyridine) | |

| ~110 | C-2' (Furan) | |

| ~108 | C-3' (Furan) | |

| ~106 | C-4' (Furan) | |

| ~45 | -CH₂- | Aliphatic carbon. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectral data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to confirm proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

-

Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

-

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3400 | N-H Stretch | Medium |

| 3100-3200 | Aromatic C-H Stretch | Medium |

| 2850-2950 | Aliphatic C-H Stretch | Medium |

| 1600-1650 | C=C and C=N Stretch (Pyridine Ring) | Strong |

| 1500-1550 | Asymmetric N-O Stretch (Nitro Group) | Strong |

| 1300-1350 | Symmetric N-O Stretch (Nitro Group) | Strong |

| 1000-1200 | C-O Stretch (Furan Ring) | Strong |

| 500-600 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily protonate to form [M+H]⁺ ions.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Predicted Mass Spectral Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1][2]

-

Molecular Ion (M⁺): Predicted m/z for C₁₀H₈⁷⁹BrN₃O₃ = 312.98 and for C₁₀H₈⁸¹BrN₃O₃ = 314.98. The spectrum should show two peaks of nearly equal intensity separated by 2 m/z units.

-

Major Fragmentation Pathways: The molecule is expected to fragment at the weakest bonds, primarily the C-N bond of the side chain and potentially the C-Br bond.

Visualization of Molecular Structure and Processes

Visual representations are crucial for understanding the relationships between structure and data.

Molecular Structure

Figure 1: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Workflow for Synthesis and Characterization

Figure 3: General workflow for the synthesis and characterization of a novel compound.

Conclusion: A Guide for Future Discovery

This technical guide has laid out a comprehensive, predictive spectroscopic framework for the characterization of this compound. By anticipating the outcomes of NMR, IR, and MS analyses, and by providing detailed experimental protocols, we have created a valuable resource for researchers in the field. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extrapolated to a wide range of novel heterocyclic molecules. As the quest for new drugs and materials continues, the rigorous and systematic application of spectroscopic techniques will remain paramount to success.

References

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of specific public solubility data for this molecule, this document synthesizes information from structurally related compounds to predict its qualitative solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of applications, including:

-

Drug Discovery and Development: Affecting bioavailability, formulation, and routes of administration.

-

Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.

-

Materials Science: Determining its utility in the creation of novel materials with desired properties.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The structure of this compound, with its combination of aromatic rings, a nitro group, a bromine atom, and an amino linker, suggests a nuanced solubility profile.

-

Pyridine and Furan Rings: The presence of these heterocyclic rings introduces some degree of polarity.

-

Nitro Group (-NO2): This strong electron-withdrawing group enhances the molecule's polarity.

-

Bromo Group (-Br): The bromine atom contributes to the molecular weight and can participate in halogen bonding, but it is generally considered to increase lipophilicity.

-

Amino Linker (-NH-): The secondary amine group can act as a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents.

Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit poor solubility in water and other highly polar, protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents. Nitropyridines as a class are generally characterized as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride[1]. The presence of both electron-donating (amino) and electron-withdrawing (nitro) substituents on the pyridine ring creates a "push-pull" electronic effect that influences its reactivity and intermolecular interactions[2].

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. However, some interaction with the aromatic rings may allow for limited solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds[3]. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | While the molecule has hydrogen bonding capabilities, the large hydrophobic regions of the aromatic rings are expected to dominate, leading to poor aqueous solubility. For similar compounds like 4-Amino-3-nitropyridine, it is described as sparingly soluble in water[4]. Solubility in alcohols is likely to be higher than in water. |

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific solvent systems.

-

pH: The secondary amine in the molecule can be protonated under acidic conditions. The resulting salt form is expected to have significantly higher aqueous solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a robust methodology based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements[5][6].

Materials and Equipment

-

This compound (high purity)

-

Selected organic and aqueous solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

This guide provides a comprehensive technical overview of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a novel compound with significant potential in medicinal chemistry and materials science. The document outlines a proposed synthetic pathway, detailed experimental protocols, characterization methodologies, and a discussion of its potential biological significance, grounded in the established activities of its constituent moieties. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking to explore new chemical entities.

Introduction and Strategic Rationale

The pyridine scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The introduction of a nitro group and a bromine atom onto this ring system creates a highly versatile intermediate. Specifically, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[1]

The furan moiety is also a well-established pharmacophore, present in a wide array of bioactive natural products and synthetic compounds.[2] Its electron-rich nature and ability to participate in various biological interactions make it an attractive component in drug design.[2] The combination of the substituted nitropyridine core with a furan-containing side chain in this compound presents a compelling strategy for the development of novel molecules with potential therapeutic applications.

This guide details a proposed synthesis of this target compound, leveraging the reactivity of 2-amino-5-bromo-3-nitropyridine as a key starting material. The rationale behind this approach is based on established, reliable synthetic transformations, ensuring a high probability of success for researchers venturing into this area.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from commercially available 2-amino-5-bromopyridine. The proposed pathway involves an initial nitration of the pyridine ring, followed by a reductive amination to introduce the furan-2-ylmethylamino side chain.

Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate 1)

The initial and critical step is the regioselective nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve nitration at the 3-position, a strong acidic medium is employed.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (d=1.84 g/cm³) in a three-necked flask equipped with a thermometer and a dropping funnel, add 2-amino-5-bromopyridine in portions, ensuring the temperature is maintained below 20°C with an ice bath.

-

Once the dissolution is complete, cool the mixture to 0-5°C.

-

Add fuming nitric acid (d=1.5 g/cm³) dropwise via the dropping funnel, maintaining the temperature below 10°C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate is formed.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[4][5]

Causality of Experimental Choices: The use of concentrated sulfuric acid protonates the pyridine nitrogen and the amino group, which helps to control the regioselectivity of the nitration. The low temperature is crucial to prevent over-nitration and side reactions.

Synthesis of this compound (Target Compound)

The final step involves the reductive amination of 2-amino-5-bromo-3-nitropyridine with furan-2-carbaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (Intermediate 1) and furan-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, in portions.

-

Continue stirring at room temperature for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality of Experimental Choices: Reductive amination is a highly efficient method for forming C-N bonds. The choice of a mild reducing agent like sodium borohydride is important to selectively reduce the imine in the presence of the nitro group.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Characterization and Data

The structural confirmation of the synthesized compounds is paramount. The following analytical techniques are essential for the unambiguous characterization of both the intermediate and the final product.

| Technique | Intermediate 1 (Expected Data) | Target Compound (Expected Data) |

| ¹H NMR | Aromatic protons on the pyridine ring, broad singlet for the amino protons. | Aromatic protons on the pyridine and furan rings, signals for the methylene bridge and the NH proton. |

| ¹³C NMR | Carbon signals corresponding to the substituted pyridine ring. | Carbon signals for the pyridine and furan rings, and the methylene carbon. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C5H4BrN3O2.[4] | Molecular ion peak corresponding to the exact mass of C10H8BrN3O3. |

| FT-IR | Characteristic peaks for N-H stretching of the amino group, N-O stretching of the nitro group, and C-Br stretching. | Peaks for N-H stretching of the secondary amine, N-O stretching of the nitro group, and C-O-C stretching of the furan ring. |

| Melting Point | Expected to be a solid with a defined melting point.[5] | Expected to be a solid with a defined melting point. |

Potential Applications and Biological Significance

While the specific biological activity of this compound has not yet been reported, its structural components suggest several promising avenues for investigation.

-

Antimicrobial and Antifungal Activity: Nitrofuran derivatives are a known class of antibacterial agents.[6] The presence of the 5-nitrofuran moiety in related compounds has been shown to be effective against a panel of ESKAPE pathogens.[6] The title compound could therefore be investigated for its potential as a novel antimicrobial agent.

-

Anticancer and Kinase Inhibition: The nitropyridine scaffold is present in a variety of compounds with demonstrated antitumor activity.[1] For instance, 5-Bromo-2-methyl-3-nitropyridine is a known precursor for the synthesis of PLK1 inhibitors.[7] The combination of this core with the furan ring could lead to novel kinase inhibitors or other anticancer agents.

-

Herbicidal and Agrochemical Applications: Nitropyridine derivatives have also been explored for their herbicidal properties.[1] The unique substitution pattern of the target compound may confer selective herbicidal activity, making it a candidate for development in the agrochemical sector.[8]

-

Anti-inflammatory Properties: Furan-containing compounds have been reported to possess anti-inflammatory effects.[9][10] The title compound could be evaluated for its ability to modulate inflammatory pathways.

Potential Signaling Pathway Involvement:

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and exploration of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The structural motifs present in the target molecule suggest a rich potential for biological activity, particularly in the areas of infectious diseases and oncology. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising new chemical entity.

References

-

PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gesher. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

-